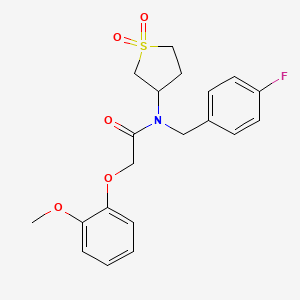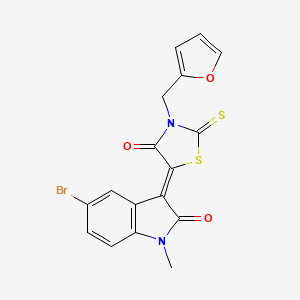![molecular formula C29H30N2O5 B11144384 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11144384.png)
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, dimethylamino, and methoxy groups
Preparation Methods
The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps. One common method involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further processed to obtain the desired compound .
Chemical Reactions Analysis
1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical studies.
Industry: The compound can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups can form hydrogen bonds with other molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other proteins, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar compounds to 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE include:
- 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones
- 2-dimethylaminoethanol
These compounds share similar functional groups and structural features but differ in their specific arrangements and additional substituents, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H30N2O5 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H30N2O5/c1-19-6-4-7-20(16-19)18-36-24-12-10-21(11-13-24)27(33)25-26(22-8-5-9-23(32)17-22)31(15-14-30(2)3)29(35)28(25)34/h4-13,16-17,26,32-33H,14-15,18H2,1-3H3/b27-25- |
InChI Key |
OPYYWZDICROHHR-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCN(C)C)C4=CC(=CC=C4)O)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC(=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B11144303.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11144314.png)
![(1-benzhydryl-3-azetanyl)[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B11144317.png)
![ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate](/img/structure/B11144318.png)
![1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11144321.png)
![7-ethyl-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11144326.png)
![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11144327.png)
![N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide](/img/structure/B11144330.png)

![1-(4-fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B11144355.png)

![N-butyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11144378.png)

![3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11144381.png)
